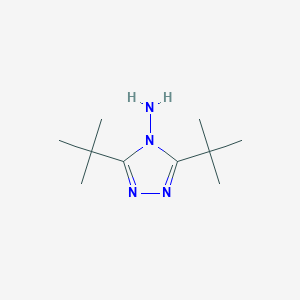![molecular formula C9H9N5O2 B14517059 Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]- CAS No. 62680-93-7](/img/structure/B14517059.png)
Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]- is a compound that features a benzoic acid moiety substituted with a tetrazole ring. Tetrazoles are known for their unique chemical properties and are often used as isosteric replacements for carboxylic acids in medicinal chemistry
Vorbereitungsmethoden
The synthesis of benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]- typically involves multistep reactions. One common method includes the reaction of nitriles with sodium azide in the presence of catalysts such as zinc salts . This reaction proceeds readily in water and can be catalyzed by various agents, including L-proline and silica-supported sodium hydrogen sulfate . Industrial production methods often utilize microwave-accelerated reactions to achieve high yields and short reaction times .
Analyse Chemischer Reaktionen
Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]- undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidizing conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the tetrazole ring, forming various substituted derivatives.
Common reagents used in these reactions include strong oxidizers like acidic chlorides and anhydrides, as well as reducing agents and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]- has several scientific research applications:
Wirkmechanismus
The mechanism of action of benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]- involves its interaction with various molecular targets and pathways. The tetrazole ring can coordinate with metal ions, forming stable complexes that can inhibit enzymatic activity . Additionally, the compound’s ability to act as an acid or base allows it to participate in various biochemical reactions, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]- can be compared to other tetrazole-containing compounds, such as:
5-Phenyltetrazole: Similar in structure but with a phenyl group instead of a benzoic acid moiety.
Tetrazole: The parent compound, which is less complex but shares similar chemical reactivity and applications.
The uniqueness of benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]- lies in its combination of a benzoic acid moiety with a tetrazole ring, providing a versatile platform for various chemical and biological applications .
Eigenschaften
CAS-Nummer |
62680-93-7 |
|---|---|
Molekularformel |
C9H9N5O2 |
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
4-[(5-aminotetrazol-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C9H9N5O2/c10-9-11-12-13-14(9)5-6-1-3-7(4-2-6)8(15)16/h1-4H,5H2,(H,15,16)(H2,10,11,13) |
InChI-Schlüssel |
NRLHBEBMMRDDTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN2C(=NN=N2)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}(morpholin-4-yl)methanone](/img/structure/B14517032.png)




![1H-Benzimidazole, 2-[2-(ethylthio)phenyl]-](/img/structure/B14517055.png)
![Prop-2-en-1-yl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14517057.png)

